Cas no 75-77-4 (Chlorotrimethylsilane)
Chlorotrimethylsilane Chemical and Physical Properties
Names and Identifiers
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- Chlorotrimethylsilane
- Trimethylchlorosilane
- Trimethylsilyl chloride
- Trimethylchlorsosilane
- TMS chloride~Trimethylchlorosilane~Trimethylsilyl chloride
- Chlorotrimethylsilane (TMCS)
- chloro(trimethyl)silane
- TMCS
- TMSCl
- TMS-Cl
- CSI
- Chlorotrimethylsilane,99%
- TRIMETHYLCHLOROSILANE, 99+%
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- MDL: MFCD00000502
- Inchi: 1S/C3H9ClSi/c1-5(2,3)4/h1-3H3
- InChI Key: IJOOHPMOJXWVHK-UHFFFAOYSA-N
- SMILES: Cl[Si](C)(C)C
- BRN: 1209232
Computed Properties
- Exact Mass: 108.01600
- Monoisotopic Mass: 108.016
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 5
- Rotatable Bond Count: 0
- Complexity: 28.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 0A^2
Experimental Properties
- Color/Form: Colorless to yellowish transparent liquid with pungent smell. [18]
- Density: 0.856 g/mL at 25 °C(lit.)
- Melting Point: −40 °C (lit.)
- Boiling Point: 57 °C(lit.)
- Flash Point: Fahrenheit: -4 ° f
Celsius: -20 ° c - Refractive Index: n20/D 1.387(lit.)
- Solubility: Miscible with ether, benzene, diethylether and perchloroethylene.
- Water Partition Coefficient: React
- Stability/Shelf Life: Stable. Highly flammable - note low flash point. Reacts violently with water. Incompatible with water, moisture, strong oxidizing agents, strong acids, strong bases, aldehydes, alcohols, amines, esters, ketones.
- PSA: 0.00000
- LogP: 2.06010
- Vapor Pressure: 100 mmHg ( 25 °C)
- Sensitiveness: Moisture Sensitive
- Color/Form: 1.0 M in THF
- Solubility: Soluble in benzene, methanol, ether, perchloroethylene. [30]
Chlorotrimethylsilane Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H225,H312,H314,H331,H335
- Warning Statement: P210,P261,P280,P305+P351+P338,P310
- Hazardous Material transportation number:UN 2924 3/PG 2
- WGK Germany:1
- Hazard Category Code: 11-14-20/21/22-35-37
- Safety Instruction: S26-S36/37/39-S45-S16-S36/37
- FLUKA BRAND F CODES:10-21
- RTECS:VV2710000
-
Hazardous Material Identification:
- Safety Term:3
- Packing Group:II
- Risk Phrases:R11; R14; R21; R34
- Packing Group:II
- Hazard Level:3
- HazardClass:3
- PackingGroup:II
- TSCA:Yes
- Explosive Limit:1.5-46%(V)
- Storage Condition:Store at RT.
Chlorotrimethylsilane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C804597-10L |
Chlorotrimethylsilane (TMCS) |
75-77-4 | >98.0%(GC) | 10L |
¥1,680.00 | 2022-09-29 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C804598-10L |
Chlorotrimethylsilane (TMCS) |
75-77-4 | ≥99.0%(GC) | 10L |
¥2,558.00 | 2022-09-02 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 95541-500G-F |
Chlorotrimethylsilane |
75-77-4 | ≥99.0% | 500G |
¥586.66 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 92360-25ML |
Chlorotrimethylsilane |
75-77-4 | 99.0% | 25ml |
¥321.8 | 2023-10-20 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 92360-100ML |
Chlorotrimethylsilane |
75-77-4 | 99.0% | 100ml |
¥1118.95 | 2023-10-20 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 92360-500ML |
Chlorotrimethylsilane |
75-77-4 | 99.0% | 500ml |
¥2611.48 | 2023-10-20 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 386529-25ML |
Chlorotrimethylsilane |
75-77-4 | 99% | 25ml |
¥366.72 | 2023-12-07 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 386529-100ML |
Chlorotrimethylsilane |
75-77-4 | 99% | 100ml |
¥786.2 | 2023-12-07 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 386529-1L |
Chlorotrimethylsilane |
75-77-4 | 99% | 1l |
¥3243.1 | 2023-12-07 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 384410-100ML |
Chlorotrimethylsilane |
75-77-4 | 100ml |
¥357.05 | 2023-12-07 |
Chlorotrimethylsilane Production Method
Production Method 1
Chlorotrimethylsilane Preparation Products
Chlorotrimethylsilane Suppliers
Chlorotrimethylsilane Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on Chlorotrimethylsilane
Chlorotrimethylsilane (CAS No. 75-77-4): Applications and Recent Advancements in Chemical Biology
Chlorotrimethylsilane, commonly known by its chemical formula CH₃3SiCl, is a versatile organosilicon compound with significant applications in synthetic chemistry, pharmaceuticals, and materials science. Its unique structure, featuring a highly reactive silicon center bonded to three methyl groups and one chlorine atom, makes it a valuable reagent in various chemical transformations. This compound has garnered considerable attention in recent years due to its role in the development of novel drug candidates and advanced materials.
The chemical properties of Chlorotrimethylsilane are primarily governed by the presence of the silicon-chlorine bond, which is relatively polar and susceptible to nucleophilic attack. This characteristic allows it to participate in a wide range of reactions, including substitution, elimination, and coupling processes. In pharmaceutical research, Chlorotrimethylsilane is often employed as an intermediate in the synthesis of complex molecules. Its ability to introduce silicon-based moieties into organic frameworks has been instrumental in the development of biologically active compounds with enhanced stability and bioavailability.
In recent years, significant advancements have been made in leveraging Chlorotrimethylsilane for applications in chemical biology. One notable area is its use in the synthesis of probes and imaging agents for biological studies. The silane group can be readily modified to incorporate functional handles that allow for further chemical manipulation, enabling researchers to design molecules with specific targeting capabilities. For instance, researchers have utilized derivatives of Chlorotrimethylsilane to develop novel contrast agents for magnetic resonance imaging (MRI), which have shown promise in early clinical trials for improved diagnostic accuracy.
The role of Chlorotrimethylsilane in drug discovery has also been highlighted in the development of protease inhibitors. Proteases are critical enzymes involved in various physiological processes, and their inhibition is a key strategy in treating diseases such as cancer and inflammation. By modifying the silicon center of Chlorotrimethylsilane, chemists have been able to create libraries of compounds that exhibit potent protease inhibition. These efforts have led to the identification of several lead candidates that are currently undergoing further optimization for therapeutic use.
Beyond pharmaceutical applications, Chlorotrimethylsilane has found utility in materials science, particularly in the synthesis of advanced polymers and coatings. The reactivity of the silicon-chlorine bond allows for the creation of polymers with tailored properties, such as enhanced thermal stability and mechanical strength. These materials are being explored for use in aerospace, automotive, and electronics industries, where high-performance components are essential.
The environmental impact of using Chlorotrimethylsilane has also been a focus of recent research. While it is a highly effective reagent, its byproducts need to be managed carefully to minimize environmental harm. Researchers are investigating greener alternatives and more efficient synthetic routes that reduce waste and improve sustainability. For example, catalytic processes that minimize the use of chlorinated solvents have been developed as part of efforts to make the use of Chlorotrimethylsilane more environmentally friendly.
In conclusion, Chlorotrimethylsilane (CAS No. 75-77-4) remains a cornerstone compound in modern chemistry with diverse applications across multiple industries. Its unique reactivity and adaptability make it indispensable in pharmaceutical research, materials science, and biological imaging. As scientific understanding continues to evolve, new applications and innovations involving this compound are likely to emerge, further solidifying its importance in advancing chemical biology and related fields.
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